Cytotoxicity in Human Promyelocytic Leukemia (HL-60) Cells: A Direct Analogue Benchmark
In a head-to-head MTT assay against HL-60 cells, Ethyl 2-((5-(3-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (5k) demonstrated an IC50 of 45.3 ± 9.2 μM. This places it as a moderately active compound in the series, being 1.4-fold less potent than the unsubstituted parent compound 5a (IC50 = 32.4 ± 4.2 μM) and 1.5-fold less potent than the most active analog, the 4-methoxy derivative 5f (IC50 = 30.1 ± 2.7 μM). However, it was substantially more potent than the 4-chloro (5i, IC50 = 88.6 μM) and 3-nitro (5l, IC50 > 100 μM) analogs. This indicates a specific tolerance for a meta-fluorine substituent that is not shared by other electron-withdrawing groups. [1]
| Evidence Dimension | In vitro cytotoxicity (IC50) against HL-60 human promyelocytic leukemia cells |
|---|---|
| Target Compound Data | 45.3 ± 9.2 μM |
| Comparator Or Baseline | 5a (unsubstituted): 32.4 ± 4.2 μM; 5f (4-methoxy): 30.1 ± 2.7 μM; 5i (4-chloro): 88.6 ± 10.8 μM; 5l (3-nitro): >100 μM |
| Quantified Difference | 1.4-fold less potent than parent 5a; 1.5-fold less potent than 5f; 2.0-fold more potent than 5i; >2.2-fold more potent than 5l |
| Conditions | MTT assay, 48 h incubation, HL-60 human promyelocytic leukemia cell line. |
Why This Matters
This data defines the compound's precise activity rank within a tightly controlled series, enabling an informed decision for lead optimization where moderate potency with a fluorine handle is preferred over inactive electron-withdrawing analogs.
- [1] Almasirad, A.; Firoozpour, L.; Nejati, M.; Edraki, N.; Firuzi, O.; Khoshneviszadeh, M.; Mahdavi, M.; Moghimi, S.; Safavi, M.; Shafiee, A.; Foroumadi, A. Design, synthesis, and biological evaluation of new series of 2-amido-1,3,4-thiadiazole derivatives as cytotoxic agents. Z. Naturforsch. B 2016, 71 (2), 205-213. View Source
